8-(4-(4-(4-Methylbenzyl)piperazine-1-sulfonyl)phenyl)-1-propyl-3,7-dihydropurine-2,6-dione
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Overview
Description
8-(4-(4-(4-Methylbenzyl)piperazine-1-sulfonyl)phenyl)-1-propyl-3,7-dihydropurine-2,6-dione is a complex organic compound that features a piperazine ring, a sulfonyl group, and a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-(4-(4-Methylbenzyl)piperazine-1-sulfonyl)phenyl)-1-propyl-3,7-dihydropurine-2,6-dione typically involves multiple steps, including the formation of the piperazine ring, sulfonylation, and the introduction of the purine moiety. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU, leading to the formation of protected piperazines.
Aza-Michael addition: This step includes the reaction of protected diamines with sulfonium salts under basic conditions to form the desired piperazine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-(4-(4-(4-Methylbenzyl)piperazine-1-sulfonyl)phenyl)-1-propyl-3,7-dihydropurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and purine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various alkyl or aryl groups.
Scientific Research Applications
8-(4-(4-(4-Methylbenzyl)piperazine-1-sulfonyl)phenyl)-1-propyl-3,7-dihydropurine-2,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-(4-(4-(4-Methylbenzyl)piperazine-1-sulfonyl)phenyl)-1-propyl-3,7-dihydropurine-2,6-dione involves its interaction with specific molecular targets and pathways. The piperazine ring and sulfonyl group are known to interact with various enzymes and receptors, modulating their activity. The purine moiety may also play a role in the compound’s biological effects by interacting with nucleic acids and proteins.
Comparison with Similar Compounds
Similar Compounds
Trimetazidine: A piperazine derivative used as an anti-anginal agent.
Ranolazine: Another piperazine derivative used to treat chronic angina.
Sitagliptin: A piperazine-containing drug used to treat type 2 diabetes.
Uniqueness
8-(4-(4-(4-Methylbenzyl)piperazine-1-sulfonyl)phenyl)-1-propyl-3,7-dihydropurine-2,6-dione is unique due to its combination of a piperazine ring, sulfonyl group, and purine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H30N6O4S |
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Molecular Weight |
522.6 g/mol |
IUPAC Name |
8-[4-[4-[(4-methylphenyl)methyl]piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C26H30N6O4S/c1-3-12-32-25(33)22-24(29-26(32)34)28-23(27-22)20-8-10-21(11-9-20)37(35,36)31-15-13-30(14-16-31)17-19-6-4-18(2)5-7-19/h4-11H,3,12-17H2,1-2H3,(H,27,28)(H,29,34) |
InChI Key |
PZBIUBHFZVPFEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(NC1=O)N=C(N2)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)CC5=CC=C(C=C5)C |
Origin of Product |
United States |
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